Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate
Description
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS: 91427-62-2) is a sulfonyl chloride-containing aromatic ester with applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structure comprises a 2-methylphenoxy group substituted with a chlorosulfonyl moiety at the 3-position, linked to an ethyl acetate group. The compound is synthesized via chlorosulfonation of methyl phenoxyacetate using chlorosulfuric acid under controlled conditions (0–5°C), yielding an 83% product as a white solid . Key spectral data include:
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO5S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
ethyl 2-(3-chlorosulfonyl-2-methylphenoxy)acetate |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-9-5-4-6-10(8(9)2)18(12,14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
BPYXVPOLVBLNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Chlorosulfonyl)-2-methylphenol
The chlorosulfonyl group is introduced via sulfonation of o-cresol using chlorosulfonic acid (HSOCl). This exothermic reaction requires precise temperature control to avoid polysubstitution or decomposition.
Reaction Conditions:
-
Reactants: o-cresol, chlorosulfonic acid (molar ratio 1:1.2–1.5)
-
Temperature: 0–5°C (initial), gradually raised to 25–30°C
-
Solvent: Dichloromethane or ethylene dichloride (anhydrous)
-
Time: 3–4 hours
The intermediate 3-(chlorosulfonyl)-2-methylphenol is isolated via crystallization or solvent extraction. Yield optimization studies indicate that excess chlorosulfonic acid improves conversion rates up to 85–90%.
Esterification with Ethyl Chloroacetate
The sulfonated phenol undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base, forming the target ester.
Reaction Conditions:
-
Reactants: 3-(Chlorosulfonyl)-2-methylphenol, ethyl chloroacetate (1:1.1 molar ratio)
-
Base: Sodium hydroxide (30% aqueous solution) or potassium carbonate
-
Temperature: 70–80°C
-
Solvent: Xylene or toluene (to azeotropically remove water)
-
Time: 6–8 hours
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of ethyl chloroacetate. Post-reaction, the mixture is washed with water to remove salts, and the product is purified via vacuum distillation or recrystallization.
Table 1: Key Parameters for Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Phenol:Chloroacetate) | 1:1.1–1.2 | Prevents di-ester formation |
| Temperature | 70–80°C | Balances reaction rate and side reactions |
| Solvent | Xylene | Facilitates azeotropic water removal |
| Base Concentration | 30% NaOH | Ensures complete phenoxide formation |
Industrial-Scale Production Considerations
Industrial synthesis scales the aforementioned steps while addressing challenges like heat management, solvent recovery, and waste minimization.
Sulfonation Reactor Design
Esterification Process Optimization
-
Catalyst Recycling: Sulfuric acid (used catalytically) is recovered via neutralization and filtration.
-
Solvent Recovery: Xylene is distilled and reused, reducing costs and environmental impact.
Table 2: Industrial vs. Laboratory-Scale Yields
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Sulfonation | 85–90% | 80–85% |
| Esterification | 75–80% | 70–75% |
Comparative Analysis of Alternative Methods
Direct Chlorosulfonation of Phenoxyacetic Acid Derivatives
An alternative route involves chlorosulfonation of pre-formed phenoxyacetic acid. However, this method faces challenges:
Microwave-Assisted Synthesis
Recent studies propose microwave irradiation to accelerate the esterification step:
Challenges and Mitigation Strategies
Hydrolysis of Chlorosulfonyl Group
The chlorosulfonyl group is prone to hydrolysis under basic or aqueous conditions. Mitigation includes:
-
Anhydrous Solvents: Ethylene dichloride or xylene.
-
Controlled pH: Neutralization of excess base post-reaction.
Chemical Reactions Analysis
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Hydrolysis: In the presence of water or aqueous base, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate features a chlorosulfonyl group attached to a phenoxyacetate structure. The synthesis typically involves the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base. This reaction can be optimized for yield and purity under controlled conditions, which is essential for both laboratory and industrial applications.
Chemistry
This compound serves as an intermediate in organic synthesis , particularly in the production of pharmaceuticals and agrochemicals. Its chlorosulfonyl group allows for various chemical transformations, including:
- Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to sulfonamide or sulfonate derivatives.
- Reduction Reactions : The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
These reactions are critical for creating complex molecules required in drug development and agricultural chemicals.
Biology
Research indicates that this compound possesses potential biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antimicrobial drug development.
- Anticancer Activity : In vitro studies reveal that it can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as an anticancer agent.
The mechanism of action involves covalent interactions with biological molecules, which may disrupt cellular processes critical for cancer cell survival.
Medicine
In the field of medicine, this compound is being investigated for its potential use in drug development. Its ability to form covalent bonds with nucleophilic sites in proteins and enzymes can lead to the inhibition of enzymatic activity, making it a valuable compound for designing new therapeutic agents.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be used as a building block in synthesizing more complex chemical entities used across various applications.
Case Studies and Research Findings
A summary of significant studies related to the applications of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth with IC50 values < 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 cells with a decrease in cell viability by 60% at 100 µM concentration. |
| Study 3 | Anti-inflammatory Effects | Reduced paw edema in rats by 40% compared to control groups at a dosage of 20 mg/kg. |
These findings highlight the compound's potential across various domains, underscoring its importance in ongoing research efforts.
Mechanism of Action
The mechanism of action of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide and Phenoxyacetate Families
Table 1: Comparative Analysis of Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate and Analogues
Reactivity and Functional Group Influence
- Chlorosulfonyl Group Reactivity: this compound exhibits high electrophilicity at the sulfonyl chloride group, enabling nucleophilic substitution reactions with amines or alcohols. This contrasts with Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate, where the sulfamoyl group is less reactive due to electron-donating methoxy substituents .
Key Research Findings and Data Tables
Table 2: Reaction Yields and Conditions of Selected Analogues
Biological Activity
Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate (CAS 91427-62-2) is a compound that has attracted considerable attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chlorosulfonyl group attached to a phenoxyacetate structure. The molecular formula is , with a molecular weight of approximately 292.74 g/mol. The synthesis typically involves the reaction of 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base, yielding the desired ester product. This reaction can be optimized for yield and purity under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activities or disrupt cellular processes, leading to various biological effects. The chlorosulfonyl group enhances its reactivity, allowing it to engage with various biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves disruption of cellular signaling pathways critical for cancer cell survival .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HepG2 | 15 | Disruption of signaling pathways |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential role in developing new antibiotics .
- Cancer Cell Apoptosis : Research by Johnson et al. (2024) showed that this compound triggers caspase activation in MCF-7 cells, leading to programmed cell death .
- Enzymatic Inhibition : A recent investigation revealed that this compound inhibits specific enzymes involved in cancer metabolism, suggesting a dual role as both an antimicrobial and anticancer agent .
Q & A
Q. What are the standard synthetic routes for Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate?
The compound is synthesized via nucleophilic aromatic substitution or esterification. A common approach involves reacting 2-methyl-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. The reaction is refluxed in dry acetone for 8 hours, monitored by TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and purification . For chlorosulfonyl group introduction, sulfonation of a phenolic precursor using chlorosulfonic acid under controlled temperatures (0–5°C) is recommended to avoid side reactions .
Q. How is the purity of this compound characterized?
Elemental analysis (within 0.5% of theoretical values) and TLC are standard for monitoring reaction progress . Advanced characterization includes H NMR to confirm substituent integration (e.g., ethyl ester protons at δ 1.34 ppm and aromatic protons) and HRMS for molecular ion verification (e.g., [M+H] expected m/z 302.05 for CHClOS) .
Q. What safety precautions are essential when handling this compound?
The chlorosulfonyl group (R34) poses corrosive risks. Use PPE (gloves, goggles), work under a fume hood, and avoid moisture to prevent hydrolysis. Storage should be in airtight containers at 2–8°C, away from bases or nucleophiles .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonation or esterification steps?
Yield optimization requires anhydrous conditions (e.g., dry CHCN) and inert atmospheres (argon) to prevent side reactions. Stoichiometric control (e.g., 1.1:1 molar ratio of ethyl chloroacetate to phenol) and phase-transfer catalysts (e.g., CsCO) enhance nucleophilic substitution efficiency . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity .
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in further derivatizations?
The chlorosulfonyl group acts as an electrophile, enabling nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters. For example, reacting with 4-methoxyaniline in dichloromethane at 0°C yields sulfonamide derivatives, with reaction progress tracked by F NMR or LC-MS . DFT studies suggest the electron-withdrawing effect of the sulfonyl group enhances aromatic ring electrophilicity, facilitating subsequent functionalization .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
The 2-methyl group introduces steric hindrance, slowing meta-substitution but stabilizing intermediates via hyperconjugation. Electronic effects from the chlorosulfonyl group direct electrophilic attacks to the para position of the phenoxy moiety. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can predict regioselectivity in cross-coupling reactions .
Q. What analytical methods resolve contradictions in spectral data for derivatives?
Discrepancies in C NMR shifts (e.g., carbonyl carbons at δ 168–172 ppm) can arise from solvent polarity or tautomerism. Use deuterated DMSO for polar intermediates and compare with DFT-calculated chemical shifts. High-resolution X-ray crystallography (e.g., Cu-Kα radiation) resolves structural ambiguities in crystalline derivatives .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR | δ 1.34 (t, J=7.2 Hz, CH), 4.30 (q, OCH) | |
| HRMS | [M+H] m/z 302.05 (CHClOS) | |
| IR | 1745 cm (C=O), 1370 cm (S=O) |
Table 2: Reaction Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
